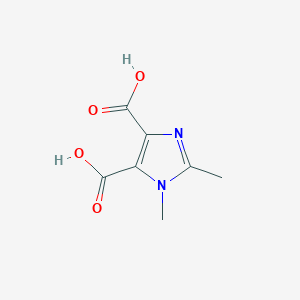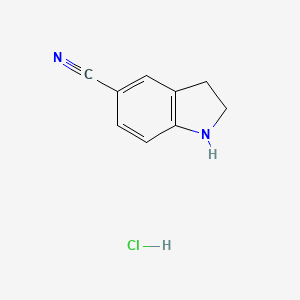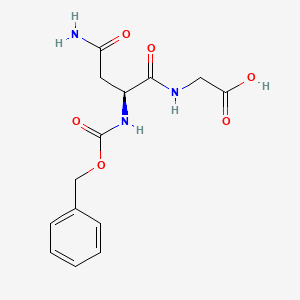
Z-Asn-Gly-OH
Overview
Description
Cbz-Asn-Gly-OH, also known as benzyloxycarbonyl-asparagine-glycine, is a polypeptide that is commonly used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is used to protect the amine group of asparagine during chemical reactions. The compound has a molecular formula of C14H17N3O6 and a molecular weight of 323.3 g/mol .
Mechanism of Action
Target of Action
Z-Asn-Gly-OH, also known as N-benzyloxycarbonyl-L-asparagine-glycine, is a synthetic peptide derivativeIt’s known that peptides can interact with a wide range of targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .
Mode of Action
This compound is involved in the chemical cleavage of polypeptides. Specifically, it’s used for the cleavage of asparaginyl-glycyl bonds . This cleavage can provide large peptides, which can be useful in various biochemical and structural studies .
Biochemical Pathways
The cleavage of asparaginyl-glycyl bonds can potentially affect protein structure and function, thereby influencing various biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of peptides can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
The cleavage of asparaginyl-glycyl bonds by this compound can result in the generation of large peptides. These peptides can be useful for various purposes, such as structural studies and the development of probes or primers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate and efficiency of peptide bond cleavage . Additionally, the presence of other molecules can also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Asn-Gly-OH typically involves the protection of the amine group of asparagine with a benzyloxycarbonyl group. This is achieved by reacting asparagine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected asparagine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form Cbthis compound .
Industrial Production Methods
Industrial production of Cbthis compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can efficiently carry out the protection, coupling, and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid and efficient production of peptides .
Chemical Reactions Analysis
Types of Reactions
Cbz-Asn-Gly-OH undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrogenolysis: Pd/C, H2
Coupling Reagents: DCC, N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Major Products Formed
Hydrogenolysis: Free asparagine-glycine
Coupling Reactions: Longer peptide chains
Scientific Research Applications
Cbz-Asn-Gly-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Comparison with Similar Compounds
Cbz-Asn-Gly-OH can be compared with other Cbz-protected amino acids and peptides, such as:
Cbz-Gly-OH: Cbz-protected glycine
Cbz-Ala-OH: Cbz-protected alanine
Cbz-Lys-OH: Cbz-protected lysine
The uniqueness of Cbthis compound lies in its specific sequence of asparagine and glycine, which imparts distinct properties and reactivity compared to other Cbz-protected compounds .
Properties
IUPAC Name |
2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVHZBIRKPAQGR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


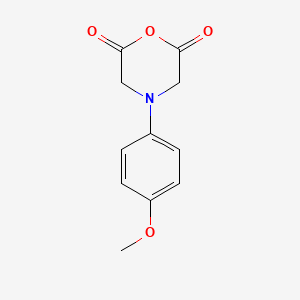
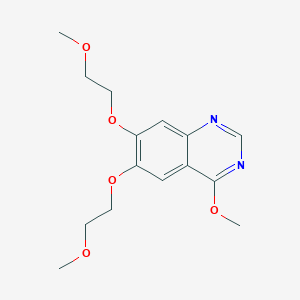
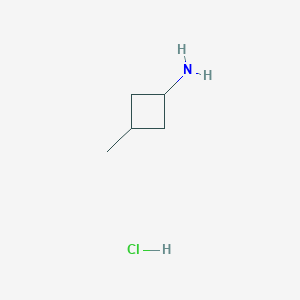


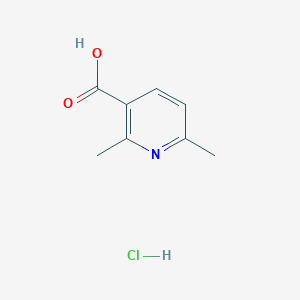
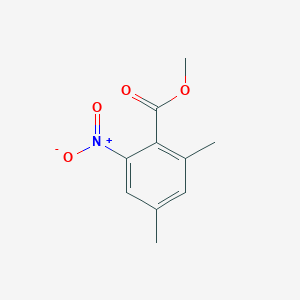
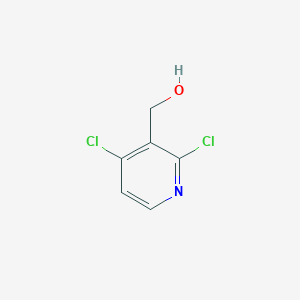
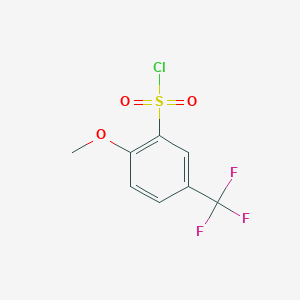
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)

